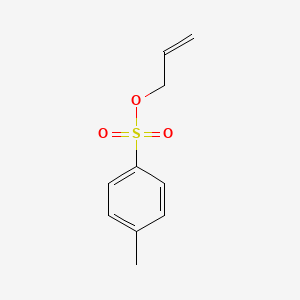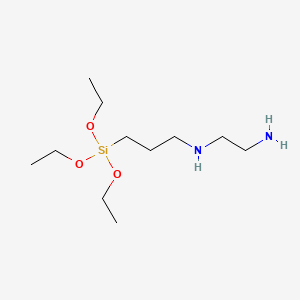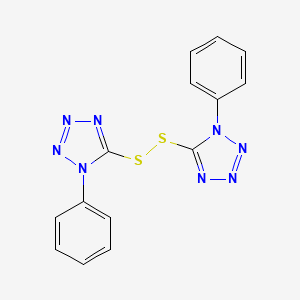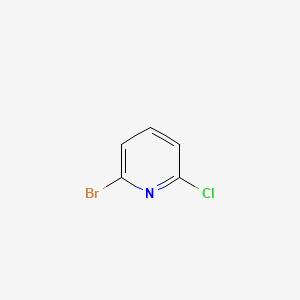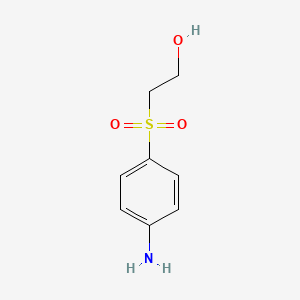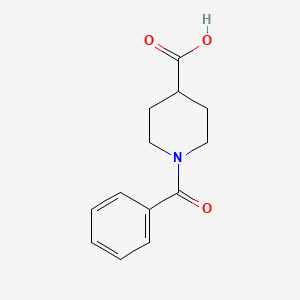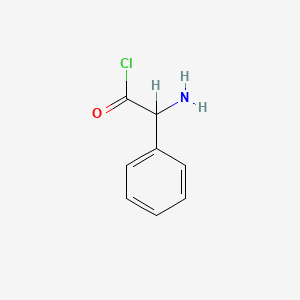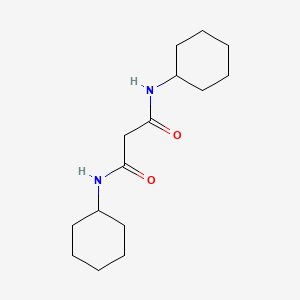
N,N'-diciclohexilpropandiamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanediamide, N,N'-dicyclohexyl- is a useful research compound. Its molecular formula is C15H26N2O2 and its molecular weight is 266.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanediamide, N,N'-dicyclohexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanediamide, N,N'-dicyclohexyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agente nucleante en polipropileno isotáctico (iPP)
N,N'-diciclohexilpropandiamida se ha encontrado que es un agente nucleante versátil en la manipulación de la estructura cristalina del polipropileno isotáctico (iPP) . La aplicación de agentes nucleantes es la forma más aplicada industrialmente para manipular la estructura cristalina del iPP . This compound, al ser parcialmente soluble, es ventajosa desde el punto de vista de la dispersibilidad .
Influencia en la estructura cristalina del iPP
Se ha encontrado que el compuesto influye en la estructura cristalina del iPP . La mayoría de los compuestos estudiados tienen una eficiencia nucleante moderada, pero se desarrolla una estructura dendrítica muy interesante en su presencia . Dos de ellos demostraron ser agentes nucleantes β no selectivos, lo que da como resultado una notable mejora de la resistencia al impacto y una mayor opacidad .
Agente nucleante β para iPP
This compound se ha encontrado que es un nuevo agente nucleante β para polipropileno isotáctico (iPP) . La proporción máxima de la forma β dentro de la muestra de iPP fue del 79.1% con la adición del 0.05% de this compound .
Influencia en la morfología del iPP
Se ha encontrado que el compuesto influye en la morfología del iPP . Se aplicó microscopía de luz polarizada para estudiar el efecto de los nuevos aditivos en la morfología del iPP .
Mejora de las propiedades mecánicas del iPP
Se ha encontrado que el compuesto mejora las propiedades mecánicas del iPP . Se realizaron pruebas de tracción para caracterizar las principales propiedades mecánicas .
Mejora de las propiedades ópticas del iPP
Se ha encontrado que el compuesto mejora las propiedades ópticas del iPP . Se realizaron mediciones de neblina estándar para caracterizar las propiedades ópticas .
Mecanismo De Acción
Target of Action
N,N’-Dicyclohexylpropanediamide, also known as N1,N3-Dicyclohexylmalonamide, N,N’-Dicyclohexyl-malonamide, or Propanediamide, N,N’-dicyclohexyl-, is primarily used in the synthesis of peptides . The primary targets of this compound are carboxylic acids and amines involved in peptide bond formation .
Mode of Action
The compound acts as a coupling agent, facilitating the formation of amide bonds between carboxylic acids and amines . This is a crucial step in peptide synthesis. The compound’s interaction with its targets results in the formation of amides from carboxylic acids and amines .
Biochemical Pathways
The compound plays a significant role in the biochemical pathway of peptide synthesis . By facilitating the formation of amide bonds, it influences the downstream effects of protein synthesis and function.
Pharmacokinetics
Like most drugs, its pharmacokinetic properties would depend on its ability to pass through membranes via simple diffusion
Result of Action
The molecular and cellular effects of N,N’-Dicyclohexylpropanediamide’s action primarily involve the formation of peptide bonds, which are crucial for protein synthesis . This can have significant implications in biological systems, particularly in processes that rely on protein function.
Action Environment
The action, efficacy, and stability of N,N’-Dicyclohexylpropanediamide can be influenced by various environmental factors. For instance, the compound is highly soluble in dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide, but insoluble in water . This suggests that the compound’s action may be influenced by the solvent environment. Additionally, the compound’s low melting point allows it to be melted for easy handling .
Propiedades
IUPAC Name |
N,N'-dicyclohexylpropanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c18-14(16-12-7-3-1-4-8-12)11-15(19)17-13-9-5-2-6-10-13/h12-13H,1-11H2,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWDZKXTXQFQKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC(=O)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145269 |
Source


|
| Record name | Propanediamide, N,N'-dicyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10256-00-5 |
Source


|
| Record name | Propanediamide, N,N'-dicyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010256005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanediamide, N,N'-dicyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes Propanediamide, N,N'-dicyclohexyl- a suitable extractant for actinides?
A1: Research indicates that Propanediamide, N,N'-dicyclohexyl- exhibits a strong affinity for various actinide ions, including Americium (III), Uranium (VI), Neptunium (IV and VI), and Plutonium (IV and VI) []. This affinity stems from its structure, featuring two amide groups capable of coordinating with metal ions. The presence of cyclohexyl groups contributes to its lipophilicity, facilitating extraction into organic solvents like phenyltrifluoromethylsulphone (PTMS) [].
Q2: How does the extraction efficiency of Propanediamide, N,N'-dicyclohexyl- vary with experimental conditions?
A2: Studies have shown that the extraction of actinides by Propanediamide, N,N'-dicyclohexyl- is influenced by several factors:
- Aqueous phase acidity: Extraction efficiency generally increases with increasing nitric acid concentration in the aqueous phase [].
- Metal ion oxidation state: The oxidation state of the actinide ion impacts its extractability. For instance, Propanediamide, N,N'-dicyclohexyl- exhibits a preference for higher oxidation states of Neptunium and Plutonium [].
- Ligand concentration: As expected, increasing the concentration of Propanediamide, N,N'-dicyclohexyl- in the organic phase generally leads to higher extraction efficiency [].
- Temperature: Temperature variation studies provide insights into the thermodynamics of the extraction process. For Propanediamide, N,N'-dicyclohexyl-, these studies have enabled the calculation of both the heat of extraction and the extraction constants for different actinides [].
Q3: Beyond actinide extraction, does Propanediamide, N,N'-dicyclohexyl- exhibit any other notable properties?
A3: Interestingly, Propanediamide, N,N'-dicyclohexyl- has also been investigated for its potential as an ionophore in ion-selective electrodes []. Research suggests that while structurally similar diamides show selectivity towards calcium ions, Propanediamide, N,N'-dicyclohexyl- exhibits nearly equal selectivity for both calcium and magnesium ions, while effectively rejecting sodium ions []. This characteristic makes it a promising candidate for applications such as water hardness measurements.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
